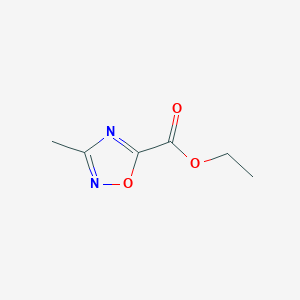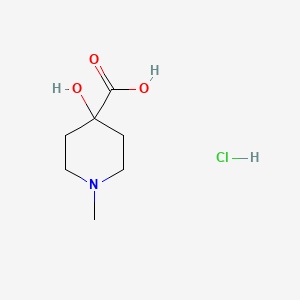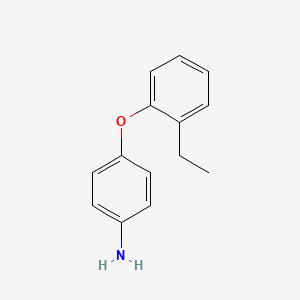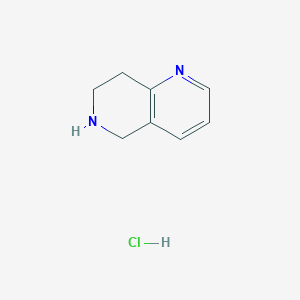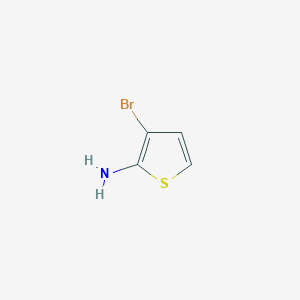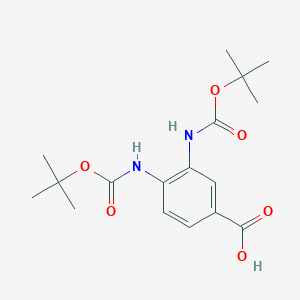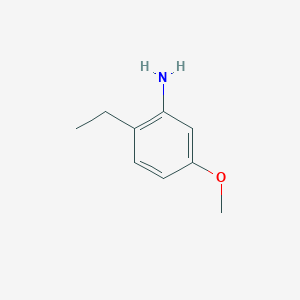
2-(2-Fluorophenyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
The synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid involves a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters. This method is effective for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, providing an example of cyclopropanation of electron-deficient olefin and diazoacetates .
Molecular Structure Analysis
The molecular structure of related fluorocyclopropane derivatives has been extensively studied. For instance, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined using single crystal X-ray diffraction methods, revealing specific dihedral angles and bond lengths that contribute to the molecule's conformation . This detailed structural analysis is crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions Analysis
Fluorocyclopropylamines, including those with fluorine substitution at the cyclopropane ring, have been synthesized to study their effects on monoamine oxidase inhibition. The presence of a free amino group and a fluorine atom in a cis relationship to the amino group were found to increase tyramine oxidase inhibition . Additionally, the reaction of fluorocyclopropane derivatives with lithium metal surfaces has been studied, showing a variety of ring-opened products and providing insights into the mechanism of electron transfer reactions .
Physical and Chemical Properties Analysis
The physicochemical properties of fluoroalkyl-substituted cyclopropane derivatives have been investigated. A series of cis- and trans-cyclopropanecarboxylic acids and cyclopropylamines bearing various fluoroalkyl substituents were synthesized, and their dissociation constants (pKa) and logP values were measured. These studies aimed to evaluate the influence of the type and relative position of fluoroalkyl substituents on the acidity and lipophilicity of the compounds . The introduction of a fluorine atom on the cyclopropyl group in quinolones was found to reduce lipophilicity compared to nonfluorinated counterparts .
Case Studies and Applications
The synthesis and study of fluorinated phenylcyclopropylamines have provided valuable case studies for understanding the impact of fluorine substitution on biological activity. The most potent competitive inhibitor identified was trans-2-fluoro-2-phenylcyclopropylamine, which had significantly lower IC(50) values compared to nonfluorinated compounds . In another application, tertiary cyclopropanols derived from carboxylic esters were used in the synthesis of distally fluorinated ketones, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
2-(2-Fluorophenyl)cyclopropanecarboxylic acid derivatives have been studied for their potential in Alzheimer's disease treatment. Specifically, a derivative known as CHF5074 has shown promising results in attenuating brain β-amyloid pathology and improving spatial memory in mouse models of Alzheimer's disease (Imbimbo et al., 2009).
Insecticidal Activities
Synthetic derivatives of 2-(2-Fluorophenyl)cyclopropanecarboxylic acid have been explored for their insecticidal properties. A study synthesized and tested novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, revealing significant insecticidal activities against armyworms (Shi et al., 2000).
Antimicrobial Properties
The introduction of fluorophenyls into structures containing cyclopropanecarboxylic acid has been shown to exhibit antimicrobial properties. Research involving the synthesis of N-ethoxyethylpiperidine derivatives with fragments of p-, m-, o-fluorophenyls revealed antimicrobial activity against various bacteria and yeast fungus (Issayeva et al., 2019).
Herbicidal and Fungicidal Applications
Compounds derived from cyclopropanecarboxylic acid, including those with fluorophenyl groups, have displayed promising herbicidal and fungicidal activities. A study synthesizing N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives found that certain compounds exhibited excellent herbicidal and fungicidal properties (Tian et al., 2009).
Physicochemical Properties Analysis
Research into the physicochemical properties of fluoroalkyl-substituted cyclopropane derivatives, including those with 2-fluorophenyl groups, has been conducted. This includes synthesizing cis- and trans-cyclopropanecarboxylic acids and analyzing their dissociation constants and lipophilicity (Chernykh et al., 2020).
Structural Analysis and Synthesis
There has been significant research into the synthesis and structural analysis of monofluorinated cyclopropanecarboxylates. Studies have explored various synthetic methods and analyzed solid-state structures, providing insights into the properties and potential applications of these compounds (Haufe et al., 2002).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, indicating it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation . In case of contact with skin or eyes, or if swallowed, medical advice should be sought .
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDXGEXZLWOGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619027 | |
| Record name | 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
455267-56-8 | |
| Record name | 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

